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Compound of Interest

Compound Name: 2-Chloro-3-ethoxypyridine

Cat. No.: B1610713 Get Quote

In the landscape of modern synthetic chemistry, pyridine derivatives are indispensable

scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional

materials. Among these, 2-Chloro-3-ethoxypyridine stands out as a particularly valuable and

versatile building block. Its strategic disubstitution pattern—an electron-withdrawing chlorine

atom at the 2-position and an electron-donating ethoxy group at the 3-position—creates a

unique electronic environment that allows for a diverse range of selective chemical

transformations.[1]

The chlorine atom at the C-2 position acts as a proficient leaving group, rendering the molecule

susceptible to nucleophilic aromatic substitution and serving as a reactive handle for a variety

of palladium-catalyzed cross-coupling reactions.[1][2] Concurrently, the ethoxy group at the C-3

position modulates the electronic density of the pyridine ring, influencing the molecule's

reactivity, stability, and solubility.[1] This guide offers a comprehensive exploration of the

chemical properties and reactivity of 2-Chloro-3-ethoxypyridine, providing field-proven

insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

Part 1: Core Physicochemical and Spectroscopic
Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to

its effective application in research and development.
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The key properties of 2-Chloro-3-ethoxypyridine are summarized below. These values are

critical for experimental design, including solvent selection, reaction temperature, and

purification strategies.

Property Value Source/Note

Molecular Formula C₇H₈ClNO Calculated

Molecular Weight 157.60 g/mol Calculated

CAS Number 63756-58-1 [1][3]

Appearance
Off-white to yellow or brown

powder/crystals
Based on similar compounds

Melting Point Not available Data not found in searches

Boiling Point Predicted: ~220-230 °C
Extrapolated from similar

compounds[4]

Solubility
Insoluble in water; soluble in

common organic solvents

Based on similar

compounds[4]

Spectroscopic Characterization
While specific spectra are dependent on experimental conditions, the expected spectroscopic

signatures for 2-Chloro-3-ethoxypyridine are as follows:

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5

ppm). The ethoxy group would show a characteristic quartet (CH₂) and triplet (CH₃) in the

upfield region.

¹³C NMR: Six distinct signals for the pyridine ring carbons and two signals for the ethoxy

group carbons. The carbon attached to the chlorine (C2) would be significantly influenced.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic

pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate

3:1 ratio).
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Part 2: Reactivity and Key Synthetic
Transformations
The utility of 2-Chloro-3-ethoxypyridine lies in its predictable and versatile reactivity. The C2-

chloro group is the primary site for synthetic modification, enabling a host of powerful bond-

forming reactions.

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen

atom and the C2-chloro substituent, makes 2-Chloro-3-ethoxypyridine an excellent substrate

for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][5] In these reactions, a nucleophile

attacks the C2 carbon, leading to the displacement of the chloride leaving group through an

addition-elimination mechanism.[5][6]

Causality Behind Experimental Choices: This pathway is favored because the negative charge

of the intermediate (Meisenheimer complex) can be effectively delocalized onto the

electronegative nitrogen atom of the pyridine ring, stabilizing the transition state.[2] This makes

the 2- and 4-positions on the pyridine ring particularly activated for this type of substitution.[5]
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Caption: General workflow for SNAr reactions.

Reagent Preparation: To an oven-dried round-bottom flask, add 2-Chloro-3-ethoxypyridine
(1.0 eq), the desired amine (e.g., benzylamine, 1.2 eq), and a non-nucleophilic base such as

potassium carbonate (K₂CO₃, 2.0 eq).

Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl

sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).

Reaction Conditions: Heat the mixture with vigorous stirring to 80-120 °C. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and wash sequentially with water and brine to remove the solvent and
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inorganic salts.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

desired 2-amino-3-ethoxypyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C, C-N, and C-O bond

formation. 2-Chloro-3-ethoxypyridine is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron

species with an organic halide.[7] It is widely used due to the stability and low toxicity of the

boronic acid reagents and its broad functional group tolerance.[8]

Catalytic Cycle Explained: The reaction proceeds via a well-established catalytic cycle involving

a Pd(0)/Pd(II) couple.[9]

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2-Chloro-3-
ethoxypyridine to form a Pd(II) complex.[7][9]

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred

to the palladium center, displacing the halide. This step requires a base to activate the

organoboron species.[8][9]

Reductive Elimination: The two organic fragments on the palladium complex couple and are

eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]
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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Setup: In a reaction vessel, combine 2-Chloro-3-ethoxypyridine (1.0 eq), the desired

arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base

(e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g.,

dioxane, toluene, or DME) and water.

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C until TLC or LC-MS

indicates complete consumption of the starting material.[10]

Work-up & Purification: After cooling, dilute with an organic solvent, wash with water and

brine, dry the organic phase, and concentrate. Purify the residue via column

chromatography.[10]

This reaction is one of the most powerful methods for constructing C-N bonds, coupling an aryl

halide with a primary or secondary amine.[11][12] It has largely replaced harsher classical

methods.

Catalytic Cycle Explained: The mechanism is similar to the Suzuki coupling but involves an

amine and requires a strong, non-nucleophilic base.[13]
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Oxidative Addition: Pd(0) adds to the C-Cl bond.

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a

strong base (like NaOtBu) deprotonates the amine to form a palladium-amido complex.[13]

[14]

Reductive Elimination: The aryl group and the amino group couple, releasing the arylamine

product and regenerating the Pd(0) catalyst.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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